2-cyclopentyl-N-(2-hydroxyethyl)-N-[(4-methylphenyl)methyl]-1,3-oxazole-4-carboxamide
Description
2-cyclopentyl-N-(2-hydroxyethyl)-N-[(4-methylphenyl)methyl]-1,3-oxazole-4-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a cyclopentyl group, a hydroxyethyl group, a methylphenyl group, and an oxazole ring, making it a subject of interest for researchers exploring new chemical entities with unique properties.
Properties
IUPAC Name |
2-cyclopentyl-N-(2-hydroxyethyl)-N-[(4-methylphenyl)methyl]-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-14-6-8-15(9-7-14)12-21(10-11-22)19(23)17-13-24-18(20-17)16-4-2-3-5-16/h6-9,13,16,22H,2-5,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRSNDDEVDLINE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CCO)C(=O)C2=COC(=N2)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-(2-hydroxyethyl)-N-[(4-methylphenyl)methyl]-1,3-oxazole-4-carboxamide typically involves multiple steps:
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Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide. For instance, starting with 2-bromoacetophenone and an appropriate amide, the oxazole ring is formed under basic conditions.
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Introduction of the Cyclopentyl Group: : The cyclopentyl group can be introduced via a Grignard reaction. Cyclopentylmagnesium bromide reacts with the oxazole intermediate to form the desired cyclopentyl-substituted oxazole.
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Attachment of the Hydroxyethyl Group: : The hydroxyethyl group is typically introduced through an alkylation reaction. Ethylene oxide can be used to alkylate the nitrogen atom of the oxazole ring, forming the hydroxyethyl derivative.
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Addition of the Methylphenyl Group: : The final step involves the introduction of the 4-methylphenyl group via a reductive amination reaction. This step uses 4-methylbenzaldehyde and a reducing agent such as sodium cyanoborohydride to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxyethyl group can undergo oxidation to form a carboxylic acid derivative. Common oxidizing agents include potassium permanganate or chromium trioxide.
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Reduction: : The oxazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon to form a dihydro-oxazole derivative.
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Substitution: : The aromatic methyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydro-oxazole derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 2-cyclopentyl-N-(2-hydroxyethyl)-N-[(4-methylphenyl)methyl]-1,3-oxazole-4-carboxamide may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
Medically, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-(2-hydroxyethyl)-N-[(4-methylphenyl)methyl]-1,3-oxazole-4-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The hydroxyethyl group could form hydrogen bonds with biological targets, while the aromatic and cyclopentyl groups could contribute to hydrophobic interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
2-cyclopentyl-N-(2-hydroxyethyl)-1,3-oxazole-4-carboxamide: Lacks the methylphenyl group, potentially altering its biological activity and chemical properties.
N-(2-hydroxyethyl)-N-[(4-methylphenyl)methyl]-1,3-oxazole-4-carboxamide: Lacks the cyclopentyl group, which may affect its hydrophobic interactions and overall stability.
2-cyclopentyl-1,3-oxazole-4-carboxamide:
Uniqueness
The presence of both the hydroxyethyl and methylphenyl groups in 2-cyclopentyl-N-(2-hydroxyethyl)-N-[(4-methylphenyl)methyl]-1,3-oxazole-4-carboxamide makes it unique compared to its analogs. These groups contribute to its potential for forming specific interactions with biological targets and its versatility in chemical reactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
